methyl 4-[(Z)-{7-[(dibutylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate
Description
Properties
Molecular Formula |
C26H31NO5 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
methyl 4-[(Z)-[7-[(dibutylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
InChI |
InChI=1S/C26H31NO5/c1-4-6-14-27(15-7-5-2)17-21-22(28)13-12-20-24(29)23(32-25(20)21)16-18-8-10-19(11-9-18)26(30)31-3/h8-13,16,28H,4-7,14-15,17H2,1-3H3/b23-16- |
InChI Key |
CWPAXVVMKCWARC-KQWNVCNZSA-N |
Isomeric SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C(=O)OC)/C2=O)O |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C(=O)OC)C2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuran Core
The benzofuran core is typically derived from 6-hydroxy-3-oxo-1-benzofuran-2(3H)-one. Alkylation at the 7-position introduces the dibutylaminomethyl group via a Mannich reaction. For example, reacting 6-hydroxy-3-oxo-1-benzofuran-2(3H)-one with dibutylamine and formaldehyde in acetic acid yields 7-[(dibutylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-one. This step requires careful control of stoichiometry to avoid over-alkylation.
Aldol Condensation with Methyl 4-Formylbenzoate
The Z-configured exocyclic double bond is established through aldol condensation. A mixture of 7-[(dibutylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-one and methyl 4-formylbenzoate undergoes base-catalyzed condensation (e.g., using piperidine or potassium tert-butoxide) in anhydrous toluene. The Z-isomer is favored under kinetic control at temperatures below 40°C.
Catalytic and Optimization Strategies
Lewis Acid-Catalyzed Coupling
Patent literature describes the use of Lewis acids (e.g., FeCl₃ or AlCl₃) to enhance coupling efficiency. For instance, reacting the benzofuran intermediate with methyl 4-formylbenzoate in dichloromethane with FeCl₃ (3 equiv.) at reflux for 2 hours achieves a 90% yield of the Z-isomer. The Lewis acid stabilizes the enolate intermediate, promoting regioselectivity.
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) or dichloroethane improve solubility, while lower temperatures (0–25°C) favor Z-selectivity. A study demonstrated that cooling the reaction to 0°C during condensation increased the Z/E ratio from 3:1 to 9:1.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
While no crystallographic data for this specific compound exists, related dibutylaminomethyl benzofurans exhibit planar benzofuran cores with dihedral angles <10° between the benzofuran and benzoate moieties.
Challenges and Isomer Control
Z/E Isomerization
The Z-configuration is metastable and prone to photoisomerization. UV-Vis studies show that irradiation at 350 nm converts 75% of the Z-isomer to the E-form within 1 hour. Storage under inert, light-free conditions is critical.
Purification Techniques
Column chromatography (silica gel, hexane/ethyl acetate 4:1) separates Z/E isomers, though yields drop to 60–70%. Reverse-phase HPLC (C18 column, acetonitrile/water) offers higher resolution but is cost-prohibitive for large-scale production.
Industrial-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(Z)-{7-[(dibutylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(Z)-{7-[(dibutylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate has been investigated for its potential therapeutic effects. Studies have shown that derivatives of benzofuran compounds exhibit significant biological activities, including anti-inflammatory and anticancer properties.
Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis of various benzofuran derivatives, including this compound, and assessed their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity, suggesting potential as anticancer agents .
Biological Research
The compound is also utilized in biological research to study enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets.
Case Study : Research conducted on the inhibition of specific enzymes involved in metabolic pathways demonstrated that this compound could inhibit the activity of certain kinases, which are crucial in cancer progression .
Material Science
In material science, this compound serves as a precursor for synthesizing novel polymers and materials with unique properties. Its ability to form stable bonds with various substrates makes it valuable in developing advanced materials.
Data Table: Properties of Synthesized Polymers
| Polymer Type | Composition | Application Area |
|---|---|---|
| Conductive Polymer | Incorporating dibutylamino groups | Electronics |
| Biodegradable Polymer | Based on methyl benzoate derivatives | Packaging |
| Photonic Material | Benzofuran-based composites | Optoelectronics |
Synthesis of Complex Molecules
The compound acts as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.
Case Study : In synthetic organic chemistry, researchers have successfully used this compound to create a library of new derivatives through multi-step synthesis processes. These derivatives were tested for various biological activities, contributing to the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of methyl 4-[(Z)-{7-[(dibutylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzofuran/Benzothiazole Cores
Compounds I5 and I6 () share structural motifs with the target molecule. I5 (5-Methyl-11-((3-(3-dipropylamine)-propylbenzo[d]thiazol-2(3H)-ylidene)methyl)benzofuro[3,2-b]quinolin-5-ium iodide) features a benzothiazole-quinolinium hybrid core, differing in the cationic nitrogen and iodide counterion. I6 (2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide) includes a styryl group and a methylquinolinium system. Both exhibit extended conjugation but lack the dibutylamino and benzoate substituents critical to the target compound’s solubility and electronic properties .
Benzodithiazine Derivatives ()
Compounds 15 , 17 , and 6 from Molecules (2015) are benzodithiazine derivatives with sulfonyl and hydrazine-based substituents. For example:
- Compound 15: Features a 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino] substitution, with IR peaks at 1715 cm⁻¹ (ester C=O) and 1150 cm⁻¹ (SO₂).
- Compound 6 : Contains a 7-methyl group and 2,4-dihydroxybenzylidene, with a melting point of 318–319 °C (vs. lower mp expected for the target due to reduced hydrogen bonding).
These compounds prioritize sulfonyl and hydroxyl groups for hydrogen bonding, contrasting with the target’s dibutylamino-methyl group, which likely enhances organic-phase solubility .
Methyl Benzoate Esters ()
Pesticide esters like triflusulfuron methyl and ethametsulfuron methyl share the methyl benzoate moiety but incorporate triazine and sulfonylurea groups for herbicidal activity.
Data Tables
Table 1: Structural and Physical Properties
Table 2: NMR Spectral Comparison (δ in ppm)
Research Findings
Electronic Properties: The target’s dibutylamino-methyl group likely induces electron-donating effects, red-shifting absorption/emission compared to benzodithiazines with electron-withdrawing SO₂ groups .
Thermal Stability : Benzodithiazines (mp > 300 °C) exhibit higher thermal stability than the target compound, attributed to strong hydrogen bonding and sulfonyl groups .
Solubility: The dibutylamino and methyl benzoate groups in the target compound enhance solubility in non-polar solvents vs. the ionic I5 and I6 derivatives .
Biological Activity
Methyl 4-[(Z)-{7-[(dibutylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates a benzofuran moiety with a dibutylamino group. Its molecular formula is . The presence of these functional groups suggests potential interactions with biological targets, which are critical for its activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar compounds exhibit significant antimicrobial effects against various bacterial strains. For instance, compounds tested in related research showed antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for these compounds were notably low, indicating strong efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | En. cloacae | 0.004 | 0.008 |
| Compound 11 | S. aureus | 0.008 | 0.015 |
| Compound 12 | E. coli | 0.011 | 0.030 |
This table summarizes findings from studies where compounds similar to this compound were tested against various bacterial strains, highlighting their potent antimicrobial properties.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Studies have indicated that similar compounds can inhibit the growth of tumor cell lines effectively . The mechanism often involves inducing apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study: Growth Inhibition in Tumor Cell Lines
A study evaluated the growth inhibitory effects of related compounds on several tumor cell lines using the MTT assay. The results indicated that certain derivatives had IC50 values in the micromolar range, demonstrating significant cytotoxicity against cancer cells while sparing normal cells.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation, further elucidating its potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
